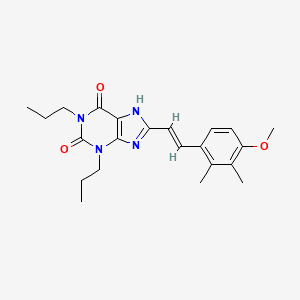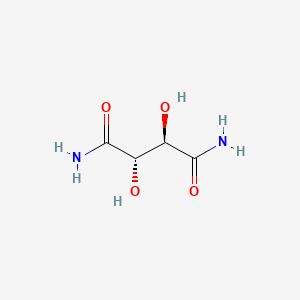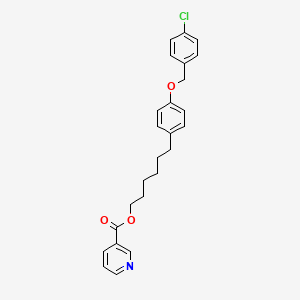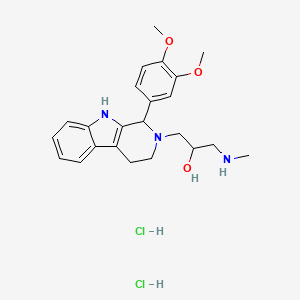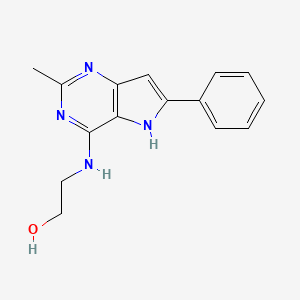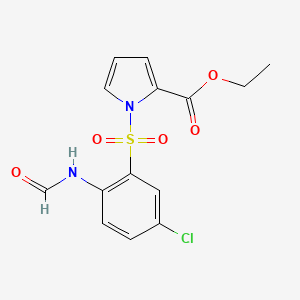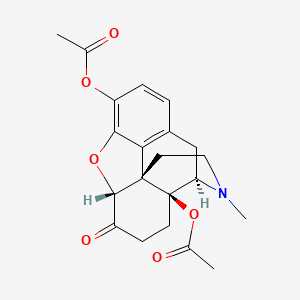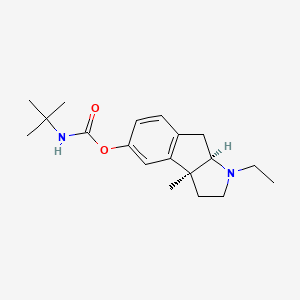
Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester and a hexahydroindeno pyrrol ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the carbamic acid ester.
- Construction of the hexahydroindeno pyrrol ring system.
- Coupling of the two fragments under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the carbamic acid ester to other functional groups.
Reduction: Reduction of the hexahydroindeno pyrrol ring system.
Substitution: Substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on specific molecular targets and pathways involved in diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it suitable for specific industrial applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds may include other carbamic acid esters or hexahydroindeno pyrrol derivatives. These compounds may share some structural features but differ in their specific functional groups or ring systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This gives it distinct chemical and biological properties compared to similar compounds.
Conclusion
Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(±)- is a complex and versatile compound with potential applications in various fields. Further research and development could uncover new uses and enhance our understanding of its properties and mechanisms of action.
属性
CAS 编号 |
139760-89-7 |
|---|---|
分子式 |
C19H28N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-7-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-6-21-10-9-19(5)15-12-14(8-7-13(15)11-16(19)21)23-17(22)20-18(2,3)4/h7-8,12,16H,6,9-11H2,1-5H3,(H,20,22)/t16-,19+/m1/s1 |
InChI 键 |
CSENCZKLXRJGFD-APWZRJJASA-N |
手性 SMILES |
CCN1CC[C@@]2([C@H]1CC3=C2C=C(C=C3)OC(=O)NC(C)(C)C)C |
规范 SMILES |
CCN1CCC2(C1CC3=C2C=C(C=C3)OC(=O)NC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




